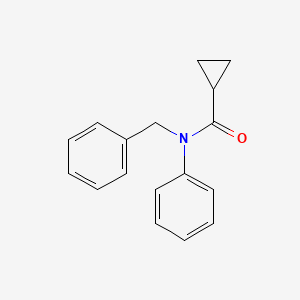

N-benzyl-N-phenylcyclopropanecarboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H17NO |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

N-benzyl-N-phenylcyclopropanecarboxamide |

InChI |

InChI=1S/C17H17NO/c19-17(15-11-12-15)18(16-9-5-2-6-10-16)13-14-7-3-1-4-8-14/h1-10,15H,11-13H2 |

InChI Key |

NERQIFBPMKIRMO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatives Development of N Benzyl N Phenylcyclopropanecarboxamide

Established Synthetic Pathways to N-Substituted Cyclopropanecarboxamides

The construction of the target molecule relies on established and robust chemical transformations. The primary approach involves the sequential formation of the cyclopropane (B1198618) ring and the amide bond, or the coupling of a pre-formed cyclopropanecarboxylic acid with the appropriate amine.

The cyclopropane motif is a key structural feature and can be synthesized through various methods. rsc.org The most common strategies involve [2+1] cycloaddition reactions where a carbene or carbene-equivalent is added across an alkene. rsc.org

Carbenes, neutral species containing a divalent carbon atom, are highly reactive intermediates ideal for forming three-membered rings. libretexts.org A classic method involves the decomposition of diazomethane (B1218177) (CH₂N₂), often initiated by light or heat, to generate the methylene (B1212753) carbene, which then reacts with an alkene. libretexts.orgmasterorganicchemistry.com To improve safety and control, the Simmons-Smith reaction, which uses a carbenoid (diiodomethane and a zinc-copper couple), is a widely employed alternative that offers stereospecific cyclopropanation of alkenes. libretexts.org

Modern approaches have expanded to include transition-metal-catalyzed reactions. Iron-based catalysts, for example, can mediate cyclopropanation using a broad range of alkenes and non-stabilized carbenes derived from enolizable aldehydes. nih.gov Biocatalytic methods using engineered enzymes, such as variants of Rhodothermus marinus nitric oxide dioxygenase (RmaNOD), have also been developed to produce chiral cyclopropane building blocks. nih.gov These enzymatic methods offer high stereoselectivity and operate under mild conditions, avoiding the need for expensive or toxic reagents. nih.gov

Table 1: Comparison of Selected Cyclopropanation Methods

| Method | Reagents | Key Features | Stereochemistry |

|---|---|---|---|

| Diazomethane Photolysis | Diazomethane (CH₂N₂), light/heat | Source of methylene carbene; can be explosive and toxic. masterorganicchemistry.com | Stereospecific; retains alkene geometry. libretexts.orgmasterorganicchemistry.com |

| Simmons-Smith Reaction | Diiodomethane (B129776) (CH₂I₂), Zn-Cu couple | Forms a zinc carbenoid; safer than diazomethane. libretexts.org | Stereospecific syn-addition. masterorganicchemistry.com |

| Iron-Catalyzed Reaction | FeCl₂, enolizable aldehydes, alkenes | Utilizes non-stabilized carbenes; broad alkene scope. nih.gov | Generally provides mixtures of diastereomers. nih.gov |

| Biocatalytic Method | Engineered enzymes (e.g., RmaNOD), diazoester | High diastereo- and enantioselectivity; mild conditions. nih.gov | Controllable to yield specific cis- or trans-isomers. nih.gov |

The central amide bond in N-benzyl-N-phenylcyclopropanecarboxamide is typically formed by coupling cyclopropanecarboxylic acid with N-benzylaniline. This transformation is one of the most fundamental in organic synthesis. researchgate.net The most direct method involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. researchgate.netsmolecule.com

Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents that convert the carboxylic acid into a more reactive derivative, such as an acid chloride. researchgate.netsmolecule.com For example, cyclopropanecarboxylic acid can be converted to cyclopropanecarbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with N-benzylaniline. An alternative approach uses coupling reagents that form an active ester in situ. Investigations into amide formation using triphenylphosphine (B44618) (PPh₃) and iodine (I₂) have shown that the sequence of reagent addition is critical to achieving high yields, with the pre-formation of an activated complex between PPh₃ and I₂ before the addition of the carboxylic acid and amine proving most effective. rsc.org

Table 2: Common Amide Bond Formation Strategies

| Method | Reagents | Description |

|---|---|---|

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by amine | Converts the carboxylic acid to a highly reactive acid chloride, which readily reacts with the amine. researchgate.net |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) or similar | Activates the carboxylic acid, facilitating direct reaction with the amine. smolecule.com |

| Phosphonium-Based Coupling | PPh₃/I₂ | Forms an activated intermediate from the carboxylic acid, which then couples with the amine. rsc.org |

The N-benzylaniline precursor required for the amide formation step is commonly synthesized via reductive amination. ias.ac.innih.gov This powerful method involves the condensation of an amine (aniline) with an aldehyde (benzaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. ias.ac.innih.gov

A key advantage of this method is its versatility and the wide availability of starting materials. The choice of reducing agent is crucial; it must be selective enough to reduce the imine C=N bond without affecting the carbonyl group of the starting aldehyde. ias.ac.in Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation when the imine is formed prior to reduction (indirect reductive amination). ias.ac.innih.gov More selective reagents like sodium triacetoxyborohydride (B8407120) (STAB) are often preferred for direct reductive amination, where the aldehyde, amine, and reducing agent are all present in the same pot. ucla.edu

Recent advancements include copper-catalyzed oxidative benzylation, which allows for the direct coupling of amines with aryl acetic acids, offering an alternative to traditional reductive amination protocols. chemrxiv.org Biocatalytic cascades using a reductive aminase (RedAm) combined with an alcohol oxidase or a carboxylic acid reductase have also been developed to perform N-alkylation using alcohols or carboxylic acids as the alkyl source, providing a green chemistry approach. lookchem.com

Synthesis of Analogues and Homologs of this compound

The core structure of this compound offers multiple sites for modification, enabling the synthesis of a wide range of analogues. Strategic derivatization can be achieved by altering the cyclopropane ring or by introducing various substituents onto the phenyl rings.

Altering the cyclopropane ring can introduce new structural features. This can be achieved by starting with substituted alkenes in the cyclopropanation step. For instance, iron-catalyzed cyclopropanation allows for the synthesis of cyclopropanes bearing alkyl, benzyl (B1604629), allyl, halide, and heteroatom substituents. nih.gov

A particularly versatile strategy involves the enzymatic synthesis of a pinacolboronate-substituted cyclopropane. nih.gov This boronate functional group serves as a chemical handle that can be readily derivatized using cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the introduction of a wide array of aryl or vinyl substituents onto the cyclopropane ring, providing a modular route to diverse analogues. nih.gov Similarly, methods for synthesizing cyclopropane amino acids from intermediates like 2,3-methanohomoserine provide access to functionalized cyclopropane building blocks that could be incorporated into the target structure. acs.org

The N-benzyl and N-phenyl groups are readily modified by using substituted starting materials in the synthetic sequence. To introduce substituents on the N-phenyl ring, a substituted aniline (B41778) can be used in the initial reductive amination step. Likewise, to modify the N-benzyl group, a substituted benzaldehyde (B42025) can be reacted with aniline. nih.gov

Table 3: Strategies for Synthesizing Analogues

| Moiety to Modify | Synthetic Strategy | Example Precursors | Resulting Modification |

|---|---|---|---|

| Cyclopropane Ring | Use of substituted alkenes in cyclopropanation. nih.gov | Substituted styrenes, enol ethers. | Alkyl, aryl, or heteroatom-substituted cyclopropane ring. nih.gov |

| N-Phenyl Ring | Use of substituted anilines in reductive amination. | Fluoroaniline, bromoaniline. | Introduction of substituents like halogens on the N-phenyl group. |

| N-Benzyl Ring | Use of substituted benzaldehydes in reductive amination. | Bromobenzaldehyde, methoxybenzaldehyde. | Introduction of substituents like halogens or methoxy (B1213986) groups on the benzyl ring. |

Alterations of the N-Benzyl Group

The N-benzyl group in this compound is a key structural feature that can be strategically modified to influence the molecule's properties. These alterations primarily involve substitution on the benzyl ring or the complete removal of the benzyl group (debenzylation).

Research into related N-benzyl amide structures demonstrates that the benzyl group can be readily synthesized with various substituents. For instance, substituted benzylamines can be reacted with acylating agents to introduce a range of functional groups onto the phenyl ring of the benzyl moiety. nih.gov In one study, a series of (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were prepared using various substituted benzylamines, showcasing the feasibility of incorporating different electronic and steric profiles onto the benzyl group. nih.gov

A significant alteration is the complete removal of the benzyl group, a common step in multi-stage syntheses where it serves as a protecting group for the amide nitrogen. nih.gov The deprotection of N-benzyl amides, particularly when other sensitive functional groups are present, can be challenging and often requires specific catalytic systems. nih.gov Palladium-catalyzed hydrogenation is a frequently employed method. For example, the debenzylation of N-Boc and N-benzyl double-protected aminopyridines has been achieved using palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) under a hydrogen atmosphere. nih.gov However, the efficiency of this process can be inconsistent, sometimes leading to low yields or recovery of the starting material. nih.gov To overcome these challenges, additives can be used to facilitate the reaction. It was found that the addition of acetic acid significantly improves the yield of the debenzylation reaction during palladium-catalyzed hydrogenation. nih.gov

The choice of catalyst and reaction conditions is critical for a successful debenzylation, as summarized in the table below.

Table 1: Selected Conditions for N-Debenzylation in Related Amide Structures

| Catalyst | Reagents/Conditions | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| 20% Pd(OH)₂/C | H₂ (1 atm), EtOH, 60°C, 24-48 h | N-Boc, N-Benzyl protected aminopyridine | Variable yields, sometimes starting material recovered | nih.gov |

| 20% Pd(OH)₂/C | H₂ (575 psi), EtOH/HCl (2:1), rt, 48 h | N-Boc, N-Benzyl protected aminopyridine | Alternative high-pressure condition | nih.gov |

| Pd/C | H₂, Acetic Acid | N-Boc, N-Benzyl protected aminopyridine | Acetic acid found to facilitate N-Bn deprotection | nih.gov |

Stereoselective Synthesis of Enantiomeric Forms

The creation of specific stereoisomers of this compound is of significant interest, as different enantiomers or diastereomers of a chiral molecule often exhibit distinct biological activities. The stereochemistry can arise from the chiral centers on the cyclopropane ring and, potentially, from hindered rotation around the amide bond (atropisomerism).

Atropisomerism: The bulky N-benzyl and N-phenyl groups attached to the amide nitrogen can restrict free rotation around the C-N amide bond and the C(O)-C(aryl) bond. nih.govsmolecule.com In a study on structurally related N-benzyl-1,7-naphthyridine-6-carboxamide derivatives, stable atropisomers resulting from restricted rotation around the C-C(=O) bond were successfully separated. nih.gov These stable rotational isomers exhibited significantly different biological activities, with the (R)-atropisomer being 6-13 times more potent than the (S)-atropisomer. nih.gov This highlights the critical importance of controlling the stereochemistry for obtaining compounds with desired properties.

Enantioselective Catalysis: Modern synthetic methods increasingly rely on chiral catalysts to produce enantiomerically pure or enriched compounds. For the synthesis of chiral cyclopropanes, Michael Initiated Ring Closure (MIRC) reactions are a powerful tool. rsc.org These reactions can be rendered asymmetric by using chiral catalysts, such as chiral squaramides or thioureas, to produce highly substituted cyclopropanes with excellent enantioselectivity (e.g., 90–97% enantiomeric excess, ee). rsc.org

For introducing the chiral N-benzylic component, dual catalysis systems are particularly promising. A nickel/photoredox dual catalysis system has been developed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides. nih.gov Using bi-oxazoline (BiOX) ligands, this method provides access to chiral N-benzylic structures in good to excellent enantioselectivity. nih.gov Such a strategy could be adapted for the stereoselective synthesis of this compound derivatives.

Table 2: Examples of Stereoselective Synthesis Methods

| Method | Catalyst/Ligand | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric MIRC | Chiral Squaramide or Thiourea | Michael addition/alkylation cascade | Highly substituted cyclopropanes with up to 97% ee | rsc.org |

| Ni/Photoredox Dual Catalysis | Nickel / Bi-oxazoline (BiOX) Ligands | Asymmetric C(sp²)-C(sp³) cross-coupling | Enantioenriched N-benzylic heterocycles | nih.gov |

| Separation of Atropisomers | N/A (Chromatography) | Restricted rotation around C-C(=O) bond | Separation of stable (R)- and (S)-atropisomers with distinct activities | nih.gov |

Advanced Synthetic Techniques and Green Chemistry Considerations

Metal-Catalyzed Reactions in Cyclopropanecarboxamide (B1202528) Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules like this compound. Metals such as palladium, copper, and rhodium are frequently used to catalyze key bond-forming reactions, including cyclopropanation and amidation.

Metal-Catalyzed Cyclopropanation: The formation of the cyclopropane ring is often achieved through the decomposition of diazo compounds by transition metal catalysts. rsc.org This process generates a metal carbenoid intermediate that reacts with an alkene to form the cyclopropane ring. This method is versatile, allowing for a wide range of substituents on both the diazo compound and the alkene. rsc.org Another well-known method is the Simmons-Smith cyclopropanation, which uses an organozinc carbenoid (typically from diiodomethane and a zinc-copper couple) to convert an alkene into a cyclopropane. rsc.org

Metal-Catalyzed Amidation: The formation of the amide bond can also be facilitated by metal catalysts, often under milder conditions than traditional methods. Copper-based metal-organic frameworks (MOFs) have been shown to catalyze the oxidative amidation of aldehydes and amines. nih.gov In one study, a Cu₂(BDC)₂DABCO MOF catalyzed the reaction between benzaldehyde and benzylamine (B48309) to form N-benzylbenzamide in 75% yield after optimization. nih.gov Palladium-catalyzed reactions are also instrumental in forming C-N bonds in related complex molecules, often as part of domino processes. nih.gov

Table 3: Metal-Catalyzed Reactions in Amide and Cyclopropane Synthesis

| Reaction Type | Catalyst System | Substrates | Key Advantage | Reference |

|---|---|---|---|---|

| Oxidative Amidation | Cu₂(BDC)₂DABCO (Cu-MOF) | Aldehyde + Amine | One-pot synthesis of amides | nih.gov |

| Cyclopropanation | Transition Metal Catalyst | Diazoalkane + Alkene | Versatile formation of cyclopropane ring | rsc.org |

| Domino Reaction | Palladium Catalyst | Various | Combination of multiple Pd-catalyzed steps for complex molecule synthesis | nih.gov |

| Simmons-Smith Cyclopropanation | Zn-Cu Couple | Alkene + Diiodomethane | Stereospecific cyclopropanation | rsc.org |

Domino and Cascade Reactions in Amide Synthesis

These processes are often initiated by a single event, which triggers a cascade of subsequent transformations. For example, an amine-mediated conjugate addition to an alkynyl ketone can initiate a cascade leading to various carbocyclic and heterocyclic products. researchgate.net Similarly, cyclopropyl (B3062369) ketones can undergo a cascade of ring-opening and recyclization transformations to generate more complex structures like indenones. acs.org

In the context of this compound, a hypothetical domino strategy could involve an initial Michael addition to form a cyclopropane ring precursor, followed by an intramolecular amidation. The development of such processes for the synthesis of complex amides is an active area of research. nih.govnih.gov For instance, a domino sequence involving an aldol (B89426) condensation, alkene isomerization, and intramolecular Diels-Alder cycloaddition has been used to construct complex 2-pyridone structures, demonstrating the power of these reactions to rapidly build molecular complexity from simple starting materials. nih.gov

One-Pot Synthetic Strategies

One-pot syntheses are a practical application of green chemistry principles, aiming to improve efficiency and reduce waste by performing multiple reaction steps in the same flask. nih.gov This strategy minimizes the need for intermediate workup and purification procedures, saving time, solvents, and reagents. nih.gov

The synthesis of this compound is amenable to several one-pot approaches. A classic and efficient method is the direct condensation of cyclopropanecarbonyl chloride with N-benzylaniline (or sequentially with benzylamine and an aniline derivative) in a suitable solvent like THF, which can achieve yields greater than 80%. smolecule.com

More advanced one-pot methods leverage catalysis to combine oxidation and amidation steps. For example, a copper-MOF has been used to catalyze the one-pot oxidative amidation of benzaldehyde and benzylamine, yielding the corresponding amide. nih.gov Another innovative approach utilizes ultrasound irradiation to promote the N-benzylation of arylcyanamides with benzyl bromide at room temperature, achieving excellent yields in a clean and rapid manner. researchgate.net This method avoids the need for heating and often results in a simpler workup. researchgate.net

Table 4: Comparison of One-Pot Synthetic Strategies for Amide Formation

| Method | Reactants | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Acid Chloride Condensation | Cyclopropanecarbonyl chloride, Benzylamine/Phenylamine | THF, 20-30°C | High efficiency, straightforward | smolecule.com |

| Oxidative Amidation | Benzaldehyde, Benzylamine | Cu-MOF catalyst, 65°C | Combines oxidation and amidation | nih.gov |

| Ultrasound-Assisted N-Benzylation | Arylcyanamide, Benzyl bromide | Ultrasound, Room Temperature, EtOH | Rapid, high yields, mild conditions, environmentally benign | researchgate.net |

| Amide-Controlled Purine Synthesis | Diaminopyrimidine, Alcohol, N,N-dimethylamide | NaH, 90°C | Generates structural diversity from simple starting materials | nih.gov |

Structure Activity Relationship Sar Studies of N Benzyl N Phenylcyclopropanecarboxamide Derivatives

Impact of N-Benzyl Substitution on Biological Activity

The N-benzyl group is a significant contributor to the pharmacological profile of this series. Its influence extends from direct interactions with biological targets to defining the steric and electronic nature of the molecule.

Substituents on the benzyl (B1604629) ring can dramatically alter the biological activity of the parent compound by modifying its binding affinity and selectivity for its molecular target. The nature and position of these substituents dictate the electronic and steric properties of the benzyl group.

Research on related scaffolds, such as (S)-N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, provides valuable insights into these effects. nih.gov In this series, different substituents on the N-benzyl ring led to varied inhibitory profiles against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). For instance, compounds with a para-fluoro or para-bromo substituent on the benzyl ring showed selective inhibition of MAO-A. nih.gov In contrast, derivatives with meta-bromo, ortho-methyl, or methoxy (B1213986) groups at various positions exhibited effective inhibition of both MAO-A and MAO-B. nih.gov

This pattern highlights the sensitivity of the target's binding pocket to the electronic landscape of the ligand. Electron-withdrawing groups like fluorine and bromine at the para-position appear to favor interactions within the MAO-A active site, whereas different substitution patterns allow for broader activity. Similarly, in studies of N-benzyl phenethylamines, N-(2-hydroxybenzyl) substituents generally conferred the highest activity at the 5-HT₂A receptor, while N-(2-methoxybenzyl) groups resulted in less active compounds. researchgate.net The suppressive effect of substituents can sometimes be ascribed more to their electronic properties than to steric hindrance. nih.gov

The following table summarizes the impact of N-benzyl substituents on the inhibitory activity of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide analogs, a related class of compounds.

Table 1: Influence of N-Benzyl Substituents on MAO Inhibition

| Substituent on Benzyl Ring | Position | Target Selectivity | Reference |

|---|---|---|---|

| Fluorine (F) | para | Selective MAO-A | nih.gov |

| Bromine (Br) | para | Selective MAO-A | nih.gov |

| Bromine (Br) | meta | MAO-A and MAO-B | nih.gov |

| Methyl (CH₃) | ortho | MAO-A and MAO-B | nih.gov |

| Methoxy (OCH₃) | meta | MAO-A and MAO-B | nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms, is a cornerstone of drug design, as biological systems are chiral and often interact differently with different stereoisomers of a drug. nih.govnumberanalytics.compatsnap.com For the N-benzyl-N-phenylcyclopropanecarboxamide scaffold, stereochemistry can manifest in several ways, most notably through hindered rotation.

Due to the partial double bond character of the amide C-N bond, rotation around it is restricted, leading to the possible existence of cis and trans rotational isomers, or rotamers. mdpi.com The presence of bulky groups like the benzyl and phenyl substituents can create a significant energy barrier to rotation, potentially allowing for the isolation of stable or slowly interconverting rotamers at room temperature. nih.govrsc.org

Role of the Cyclopropane (B1198618) Ring System in Molecular Recognition

The cyclopropane ring is a unique structural motif that imparts significant conformational rigidity to the molecule.

The three-membered cyclopropane ring severely restricts the rotational freedom of its substituents. Adjacent substituents on the ring are held in a fixed, eclipsed conformation, which leads to significant steric repulsion between them. rsc.org This inherent rigidity helps to lock the molecule into a limited number of low-energy conformations.

By restricting the molecule's flexibility, the cyclopropane ring reduces the entropic penalty upon binding to a receptor, which can lead to higher affinity. This feature is a powerful tool in drug design, as it allows for the synthesis of analogs that are pre-organized into the "bioactive conformation"—the specific three-dimensional shape required for optimal interaction with the target. rsc.org Researchers have successfully used this principle to design conformationally restricted analogs of other active compounds, with X-ray crystallography confirming that the desired conformations were achieved. rsc.org

Substituents directly attached to the cyclopropane ring can modulate its chemical properties and its interaction with the environment. The electronic nature of a substituent can induce asymmetry in the ring itself; for instance, unsaturated substituents have been shown to cause a shortening of the opposing C-C bond within the cyclopropane ring. nih.gov

Furthermore, substituents influence the reactivity of the ring. The cyclopropane ring can undergo reductive ring-opening, and the specific substituents present can direct the pathway of this reaction. omicsonline.org In the synthesis of 1-phenylcyclopropane carbonitrile derivatives, the presence of electron-donating groups (like methyl or methoxy) on the phenyl ring attached to the cyclopropane resulted in higher reaction yields compared to electron-withdrawing groups (like fluoro or chloro). nih.gov This indicates that the electronic properties of substituents impact the stability and reactivity of the adjacent cyclopropane system.

Table 2: Effect of Phenyl Substituents on Cyclopropanation Yield

| Substituent on Phenyl Ring | Substituent Type | Yield (%) | Reference |

|---|---|---|---|

| None | - | 85% | nih.gov |

| 4-Methyl | Electron-Donating | 90% | nih.gov |

| 4-Methoxy | Electron-Donating | 86% | nih.gov |

| 4-Fluoro | Electron-Withdrawing | 70% | nih.gov |

| 4-Chloro | Electron-Withdrawing | 65% | nih.gov |

| 3-Bromo | Electron-Withdrawing | 68% | nih.gov |

Contribution of the N-Phenyl Group to Ligand-Receptor Interactions

The N-phenyl group is another crucial component for molecular recognition, providing a scaffold for essential intermolecular interactions. The presence of both benzyl and phenyl groups is thought to enhance interactions with biological targets. nih.gov

The phenyl ring itself is a source of non-polar, hydrophobic interactions and can engage in favorable π-π stacking or hydrophobic interactions within a receptor's binding pocket. In many ligand-receptor complexes, aromatic rings fit into hydrophobic pockets or stack with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Furthermore, the N-phenyl group serves as a platform for substitution, allowing for the fine-tuning of the molecule's properties. Studies on related N-benzylanilines have shown that substituents on the aniline (B41778) (N-phenyl) ring dictate metabolic pathways. nih.gov For example, N-benzyl anilines with electron-donating groups like methyl were metabolized to form amides, whereas those with strong electron-withdrawing groups like nitro or cyano were not. nih.gov This demonstrates that the electronic character of the N-phenyl ring, modulated by its substituents, can profoundly influence molecular behavior. In other related series, such as N-phenylbenzofuran-2-carboxamides, the substitution pattern on the N-phenyl ring was also found to be a key determinant of biological activity. researchgate.net

Electronic and Steric Factors of Phenyl Substitution

The substitution pattern on the N-phenyl ring of this compound derivatives plays a pivotal role in modulating their biological activity. Both electronic and steric factors of the substituents are critical determinants of the molecule's interaction with its biological target.

Steric Factors: The size and shape of the substituents on the phenyl ring, referred to as steric factors, are also critical. Steric hindrance can prevent the molecule from adopting the optimal conformation for binding to its target. sips.org.in Parameters such as the Taft steric parameter (Es) and Verloop steric parameters are used to quantify these effects. sips.org.inresearchgate.net For example, bulky substituents in certain positions might clash with the binding site, leading to a decrease in activity. Conversely, in some instances, a larger substituent might establish additional favorable van der Waals interactions, thereby increasing potency. The position of the substituent (ortho, meta, or para) is also a key determinant of the steric impact.

The interplay between electronic and steric effects is often complex. A substituent that is electronically favorable might be sterically hindered, and vice versa. Therefore, a careful balance of these properties is necessary to optimize the biological activity of this compound derivatives.

Table 1: Hypothetical SAR Data for Phenyl-Substituted this compound Derivatives

| Substituent (R) | Position | Hammett Constant (σ) | Taft Steric Parameter (Es) | Relative Activity |

| H | - | 0.00 | 1.24 | 1.0 |

| 4-Cl | para | 0.23 | 0.27 | 2.5 |

| 4-OCH3 | para | -0.27 | 0.69 | 1.8 |

| 4-NO2 | para | 0.78 | 0.03 | 0.5 |

| 2-CH3 | ortho | -0.17 | 0.00 | 0.8 |

| 3-F | meta | 0.34 | 0.78 | 1.2 |

Exploration of Phenyl Ring Bioisosteres

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.gov The replacement of the phenyl ring in this compound with various bioisosteres is a common strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. nih.govucl.ac.uk The phenyl ring, while a common scaffold, can sometimes contribute to poor metabolic stability or undesirable pharmacokinetic properties. nih.gov

Common Phenyl Bioisosteres: A wide range of bioisosteric replacements for the phenyl ring have been explored in drug design. These can be broadly categorized as classical and non-classical bioisosteres.

Heteroaromatic Rings: Replacing the phenyl ring with five- or six-membered heteroaromatic rings such as thiophene, furan, pyridine, or pyrazole (B372694) is a frequent strategy. ucl.ac.uk These modifications can alter the electronic distribution, introduce hydrogen bond donors or acceptors, and improve properties like solubility. ucl.ac.uk

Saturated and Partially Saturated Rings: Cyclohexyl or other saturated carbocyclic rings can serve as non-aromatic bioisosteres, particularly when the phenyl ring's primary role is to occupy a hydrophobic pocket. researchgate.net

Caged Structures: More recently, non-classical, three-dimensional bioisosteres like bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have gained attention as phenyl ring mimics. ucl.ac.uknih.gov These sp³-rich scaffolds can offer improved metabolic stability and solubility profiles compared to their planar aromatic counterparts. researchgate.netnih.gov For example, a BCP analogue was found to be equipotent to its parent phenyl compound in one study and exhibited significantly improved metabolic properties. nih.gov

The choice of a suitable bioisostere is highly dependent on the specific biological target and the role of the phenyl ring in the parent molecule. The goal is to retain or improve the desired biological activity while optimizing other properties such as selectivity, metabolic stability, and solubility. nih.gov

Table 2: Examples of Phenyl Ring Bioisosteres and their Potential Impact

| Bioisostere | Ring System | Potential Advantages |

| Pyridyl | Heteroaromatic | Can act as a hydrogen bond acceptor, potentially improving solubility and target interactions. |

| Thienyl | Heteroaromatic | Similar size to phenyl but with different electronic properties, may alter binding mode. |

| Cyclohexyl | Saturated Carbocycle | Increases sp³ character, potentially improving metabolic stability and reducing toxicity. |

| Bicyclo[1.1.1]pentane (BCP) | Caged Alicyclic | Provides a rigid scaffold with a similar vector to a para-substituted phenyl ring, can enhance solubility and metabolic stability. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sips.org.inslideshare.net This approach aims to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are important for activity.

Descriptor Selection and Model Development

The development of a robust QSAR model begins with the careful selection of molecular descriptors. slideshare.net These descriptors are numerical values that represent different physicochemical properties of the molecules.

Descriptor Selection: A wide variety of descriptors can be calculated, falling into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the Hammett constant (σ), dipole moment, and partial atomic charges. sips.org.in

Steric Descriptors: These quantify the size and shape of the molecule and its substituents, including parameters like molar refractivity (MR) and Taft's steric factor (Es). sips.org.in

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common descriptor for hydrophobicity, which influences a drug's ability to cross cell membranes. sips.org.in

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include properties like solvent-accessible surface area.

Once a set of descriptors is calculated for a series of this compound derivatives with known biological activities, statistical methods are employed to select the most relevant descriptors and build the QSAR model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms. slideshare.net The goal is to develop a model that is both statistically significant and easily interpretable.

Predictive Capabilities and Limitations of SAR Models

A well-validated QSAR model can be a powerful tool in drug discovery.

Predictive Capabilities: The primary utility of a QSAR model is its ability to predict the biological activity of novel compounds before they are synthesized. This allows for the prioritization of synthetic efforts, saving time and resources. A good QSAR model, with a high correlation coefficient (r²) and strong performance in external validation, can accurately forecast the potency of new derivatives. spu.edu.sy For a QSAR equation, an r² value greater than 0.8 is generally considered a good fit, indicating that the selected physicochemical parameters account for a large percentage of the variation in biological activity. spu.edu.sy

Limitations: Despite their utility, it is important to recognize the limitations of SAR and QSAR models:

Domain of Applicability: QSAR models are only reliable for predicting the activity of compounds that are structurally similar to the training set used to build the model. Predictions for compounds that fall outside this "applicability domain" are likely to be inaccurate.

Correlation vs. Causation: A strong correlation between a descriptor and biological activity does not necessarily imply a causal relationship. The model may not fully capture the complex biological reality of drug-receptor interactions.

Data Quality: The predictive power of a QSAR model is highly dependent on the quality and consistency of the input biological data. Inaccurate or variable biological activity data will lead to a poor and unreliable model.

Conformational Flexibility: For flexible molecules like this compound, selecting the bioactive conformation for calculating 3D descriptors can be challenging and can impact the model's accuracy.

Biological Activity and Molecular Mechanisms of N Benzyl N Phenylcyclopropanecarboxamide and Its Analogues

Receptor Ligand and Modulator Investigations

Beyond enzyme inhibition, the N-benzyl-N-phenylcyclopropanecarboxamide scaffold has also been investigated for its ability to modulate the function of cell surface receptors, particularly G-protein coupled receptors.

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets. chemcomp.comacs.org Patent literature indicates that cyclopropane (B1198618) compounds have been explored as antagonists for the orexin (B13118510) receptor, which is a GPCR. google.comgoogle.com For example, compounds such as (1R, 2S) -2-{[(2,4-Dimethylpyrimidin-5-yl) oxy] methyl} -N- (5-fluoro-4-methoxypyridin-2-yl) -2- (3 -Fluorophenyl) cyclopropanecarboxamide (B1202528) have been synthesized and investigated for their orexin receptor antagonistic activity. google.com

While these compounds are structurally distinct from this compound, they demonstrate that the cyclopropane moiety can be incorporated into ligands that modulate GPCR function. The rigid nature of the cyclopropane ring can help in defining the conformation of the ligand, which is critical for specific receptor binding and modulation. google.comgoogle.com Further research is required to determine if this compound itself can act as a ligand or modulator for any specific GPCR.

ATP-Binding Cassette (ABC) Transporter Modulation (e.g., CFTR)

Currently, there is a lack of available scientific literature describing the direct interaction or modulation of ATP-Binding Cassette (ABC) transporters, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), by this compound or its close structural analogues. ABC transporters are a large family of membrane proteins responsible for the ATP-powered transport of a wide variety of substrates across cellular membranes. mdpi.comnih.gov Modulation of these transporters is a key area of research, particularly in the context of multidrug resistance in cancer and in diseases like cystic fibrosis. nih.govmdpi.com While various natural products, such as flavonoids and terpenoids, have been investigated as ABC transporter modulators, research has not yet extended to the cyclopropanecarboxamide class of compounds in this regard. nih.gov

Protein Aggregation Inhibition Studies

The aggregation of the amyloid-beta (Aβ) peptide, particularly the 42-amino-acid form (Aβ42), is a central event in the pathology of Alzheimer's disease. nih.gov While no studies have directly evaluated this compound, research on structurally related N-benzylbenzamide derivatives has identified them as potent inhibitors of Aβ42 aggregation. nih.govacs.org

These N-benzylbenzamide compounds were designed as bioisosteres of chalcone, replacing the α,β-unsaturated linker with a more stable amide bond. acs.org Their mechanism of inhibition was investigated using multiple biophysical techniques. Thioflavin T (ThT) fluorescence assays, which measure the formation of amyloid fibrils, demonstrated that several N-benzylbenzamide derivatives effectively inhibited Aβ42 aggregation. acs.org Transmission electron microscopy (TEM) studies confirmed these findings, showing a significant reduction in fibril formation in the presence of the inhibitors. acs.org

Furthermore, these compounds were shown to mitigate Aβ42-induced neurotoxicity in mouse hippocampal neuronal cell lines, with some derivatives rescuing cell viability to near-normal levels. acs.org Computational modeling suggests these inhibitors may interact with and stabilize early-stage Aβ42 oligomers, such as pentamers, preventing their further assembly into toxic higher-order aggregates. nih.gov Although the core scaffold differs (benzamide vs. cyclopropanecarboxamide), these results suggest that the N-benzyl-amide moiety could be a key pharmacophore for targeting Aβ42 aggregation.

Computational Chemistry and Theoretical Studies on N Benzyl N Phenylcyclopropanecarboxamide

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and electronic properties of molecules. In a typical DFT study, the ground-state molecular structure is calculated by finding the minimum energy conformation. smolecule.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly used method for such calculations due to its reliable results. smolecule.com

For a molecule such as N-benzyl-N-phenylcyclopropanecarboxamide, a DFT study would begin with the optimization of its geometry to determine the most stable arrangement of its atoms. This process involves calculating key structural parameters like bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data if available, to validate the computational method. For instance, studies on similar compounds, like benzyl(3-fluoro-4-morpholinophenyl)carbamate, have utilized DFT to calculate these parameters with high accuracy.

The following table illustrates the type of data that would be generated from a DFT study on the molecular geometry of this compound. The values presented are hypothetical and serve as an example of typical DFT calculation outputs.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | ||

| C-N | 1.35 | ||

| N-C(benzyl) | 1.47 | ||

| N-C(phenyl) | 1.43 | ||

| C-C (cyclopropyl) | 1.51 | ||

| C-C-C (cyclopropyl) | 60.0 | ||

| O=C-N | 121.0 | ||

| C-N-C(benzyl) | 118.0 | ||

| O=C-N-C(phenyl) | |||

| C-N-C(benzyl)-C(aromatic) |

HOMO-LUMO Analysis and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_HOMO - E_LUMO) is a significant parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.

In the context of this compound, a HOMO-LUMO analysis would reveal the regions of the molecule that are most likely to participate in chemical reactions. The distribution of the HOMO and LUMO across the molecule can pinpoint the nucleophilic and electrophilic sites, respectively. For example, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO-LUMO analysis indicated that the molecule has a high chemical reactivity due to a small energy gap.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), hardness (η), and softness (S). These descriptors help in quantifying the chemical reactivity and stability of the molecule.

Table 2: Hypothetical Frontier Molecular Orbital Properties and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| E_HOMO | -6.5 |

| E_LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Potential (μ) | -3.85 |

| Hardness (η) | 2.65 |

| Softness (S) | 0.38 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among bonds. It provides a localized picture of the electron density in a molecule, corresponding to the classic Lewis structure representation of lone pairs and bonds. NBO analysis is particularly useful for understanding charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule.

For this compound, an NBO analysis would provide detailed information about the delocalization of electron density from donor (filled) orbitals to acceptor (unfilled) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the charge transfer. For instance, a significant E(2) value for the interaction between a lone pair on the oxygen atom of the carbonyl group and an antibonding orbital of an adjacent bond would suggest a strong delocalization effect. This type of analysis has been applied to various molecules to understand their electronic structure and reactivity.

Table 3: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O | π(C-N) | 25.5 |

| π(C=O) | π(C_phenyl-C_phenyl) | 5.2 |

| σ(C_cyclopropyl-C_amide) | σ(C-N) | 3.1 |

| LP(1) N | σ(C_benzyl-H) | 1.8 |

Conformational Analysis and Rotational Equilibria

The biological activity and physical properties of a molecule are often dependent on its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational preferences and the energy barriers for rotation is crucial.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques that allow for the study of the dynamic behavior of molecules and their interactions with other molecules, such as proteins.

Ligand-Protein Docking Studies for Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. This technique is widely used in drug discovery to understand the binding mode of a potential drug molecule to its biological target.

For this compound, if a specific protein target were identified, molecular docking studies could be performed to predict its binding affinity and interaction patterns. The docking process involves placing the ligand in the binding site of the protein and evaluating the binding energy of different poses. The pose with the lowest binding energy is considered the most likely binding mode. The analysis of the docked complex can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.

Table 4: Hypothetical Docking Results of this compound with a Target Protein

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR 234, LEU 345, PHE 346 |

| Hydrogen Bonds | 1 (with TYR 234) |

| Hydrophobic Interactions | LEU 345, PHE 346 |

Dynamics of Compound-Solvent Interactions

The study of compound-solvent interactions through molecular dynamics (MD) simulations provides critical insights into the behavior of a molecule in a solution environment. For this compound, understanding its dynamics in an aqueous or lipid environment is fundamental to predicting its solubility, stability, and ability to cross biological membranes. MD simulations model the movement of every atom in the system over time, governed by a force field that approximates the quantum mechanical interactions. cuny.edu

These simulations can reveal the formation and lifetime of hydrogen bonds between the amide oxygen of the compound and water molecules, the conformational changes the molecule undergoes in solution, and the organization of solvent molecules around the hydrophobic benzyl (B1604629) and phenyl groups. The cyclopropane (B1198618) ring, a rigid and strained structure, introduces unique conformational constraints that influence how the molecule interacts with its surroundings. smolecule.com By analyzing the trajectory of the simulation, researchers can calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This information is crucial for interpreting experimental data and for refining parameters in more complex simulations like binding affinity predictions.

Free Energy Perturbation and Binding Affinity Predictions

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinity between two ligands or the absolute binding affinity of a single ligand to a biological target. biorxiv.orgescholarship.org The method relies on creating a non-physical, or "alchemical," pathway to transform one molecule into another within the binding site and in solution. nih.gov By calculating the free energy change for this transformation in both environments, the difference in binding free energy (ΔΔG) can be determined with high accuracy. vu.nl Recent advancements have made FEP a more reliable tool in drug discovery, with average agreement with experimental results often within 1 kcal/mol. nih.gov

In the context of this compound, FEP calculations could be instrumental in optimizing its interaction with a specific protein target. For instance, studies on structurally related phenyl-cycloalkyl-carboxamide analogs as mitofusin activators have demonstrated the power of such computational approaches. nih.gov In that research, cyclopropyl (B3062369) analogs were found to be potent activators. nih.gov FEP could be employed to predict how modifications to the benzyl or phenyl rings—such as adding or removing substituents—would affect the binding affinity, thereby guiding synthetic efforts toward more potent compounds. The method requires significant computational resources but provides a level of precision that is often unmatched by other scoring functions. nih.gov

Below is a hypothetical data table illustrating the kind of results FEP calculations could yield for analogs of this compound, based on findings for similar compounds. nih.gov

| Compound/Analog | Modification | Predicted Relative Binding Free Energy (ΔΔG) (kcal/mol) | Experimental EC₅₀ (nM) |

| Lead Compound (this compound) | - | 0.00 | 6.0 |

| Analog 1 | 4-fluoro on phenyl ring | -0.54 | 4.2 |

| Analog 2 | 4-methoxy on phenyl ring | +0.21 | 7.5 |

| Analog 3 | N-methyl instead of N-benzyl | +1.10 | 15.0 |

| Analog 4 | Cyclobutyl instead of cyclopropyl | +0.85 | 11.2 |

In Silico ADME Prediction and Drug-Likeness Assessment (excluding safety/toxicity)

In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction and drug-likeness assessment are vital components of modern drug discovery, allowing for the early-stage filtering of compounds with poor pharmacokinetic profiles. rsc.orgeijppr.com These computational models use the two-dimensional and three-dimensional structure of a molecule to predict its properties. nih.gov

For this compound, web-based tools and specialized software can generate predictions for a suite of properties relevant to its potential as a drug candidate. ymerdigital.combioflux.com.ro Drug-likeness is often assessed using rules-based filters, such as Lipinski's Rule of Five, which identifies compounds that are likely to have poor absorption or permeation if they violate multiple criteria related to molecular weight, lipophilicity, and hydrogen bond donors/acceptors. ymerdigital.com

Molecular Descriptors and Property Space Analysis

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. These descriptors are the foundation of QSAR (Quantitative Structure-Activity Relationship) models and ADME predictions. nih.gov For this compound, key descriptors can be calculated to analyze its position within the known "drug-like" chemical space.

Key descriptors include:

Molecular Weight (MW): Influences size-dependent processes like diffusion and transport.

logP: The logarithm of the octanol/water partition coefficient, a measure of lipophilicity which affects absorption and distribution.

Topological Polar Surface Area (TPSA): The surface area of polar atoms (usually oxygen and nitrogen), which correlates with cell permeability. eijppr.com

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Counts of functional groups that can donate or accept hydrogen bonds, impacting solubility and target binding.

Rotatable Bonds (RotB): The number of bonds that allow free rotation, influencing conformational flexibility and bioavailability.

The table below presents computationally predicted molecular descriptors for this compound.

| Descriptor | Predicted Value | Lipinski's Rule of Five Guideline |

| Molecular Weight ( g/mol ) | 265.34 | < 500 |

| logP (Octanol/Water Partition Coefficient) | 3.45 | ≤ 5 |

| Topological Polar Surface Area (TPSA) (Ų) | 29.10 | < 140 |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | 1 | ≤ 10 |

| Rotatable Bonds (RotB) | 3 | ≤ 10 |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful ligand-based drug design technique that defines the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific biological target. dergipark.org.trresearchgate.net A pharmacophore model does not represent a real molecule but rather an abstract map of features like hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. nih.gov

For a molecule like this compound, a pharmacophore model could be developed based on its structure and the structures of other known active compounds. This model can then be used as a 3D query to rapidly search large virtual databases of compounds to identify novel molecules that fit the pharmacophore and are therefore likely to be active. mdpi.comresearchgate.net This process, known as virtual screening, is a time- and cost-effective method for hit identification. nih.gov

Research on related phenyl-cycloalkyl-carboxamide mitofusin activators has successfully used pharmacophore models to guide the design of new compounds. nih.gov The model for these activators highlighted the importance of the distance between a substituted cyclohexyl group and an aromatic moiety, connected by a carboxamide linker. The cyclopropyl group in these analogs served to maintain an optimal spacing and conformational rigidity. nih.gov A similar approach for this compound would involve defining the key features—the two aromatic rings (benzyl and phenyl), the hydrophobic cyclopropyl group, and the hydrogen bond-accepting amide oxygen—and using this model to discover new chemical scaffolds with potential therapeutic activity. youtube.com

Advanced Spectroscopic and Crystallographic Characterization in Research of N Benzyl N Phenylcyclopropanecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Elucidationtcichemicals.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of N-benzyl-N-phenylcyclopropanecarboxamide in solution. Due to the partial double bond character of the amide C-N bond, rotation is restricted, leading to the existence of two distinct rotational isomers (rotamers), typically designated as E and Z. pharmgkb.orgnih.gov This phenomenon results in the doubling of specific signals in the NMR spectra, providing a window into the molecule's dynamic behavior. ecampus.com The unique electronic environment of the cyclopropane (B1198618) ring also imparts characteristic chemical shifts, notably an upfield shift for its protons compared to other aliphatic systems. nih.govresearchgate.net

A comprehensive analysis would involve a suite of NMR experiments. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for the primary rotamer are summarized in the table below, based on data from analogous structures.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclopropyl (B3062369) Protons (CH) | ~0.5 - 1.5 | ~10 - 20 |

| Cyclopropyl Protons (CH₂) | ~0.5 - 1.5 | ~5 - 15 |

| Benzylic Protons (N-CH₂) | ~4.5 - 5.0 | ~50 - 55 |

| Aromatic Protons (C₆H₅) | ~7.0 - 7.5 | ~125 - 140 |

| Carbonyl Carbon (C=O) | - | ~170 - 175 |

1D and 2D NMR Techniques for Complex Structurestcichemicals.commst.edu

For a molecule with the complexity of this compound, one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information but often contain overlapping signals, especially in the aromatic region. Two-dimensional (2D) NMR techniques are indispensable for complete and unambiguous signal assignment. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to map the correlations within the cyclopropyl ring protons and to connect the benzylic protons to the benzyl (B1604629) aromatic ring protons. mst.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is crucial for assigning the specific carbon signal to its attached proton, such as linking the benzylic CH₂ proton signals to the corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, which is particularly powerful for determining the geometry of the E/Z rotamers. For the major (typically Z) rotamer, a NOE would be expected between the benzylic protons and the protons of the N-phenyl ring, whereas in the minor (E) rotamer, a NOE might be observed between the cyclopropyl protons and the N-phenyl ring protons. ecampus.comnih.gov

NMR-Based Enantiodifferentiationresearchgate.net

Since this compound is a chiral molecule, its enantiomers will have identical NMR spectra in an achiral solvent. To differentiate them, chiral auxiliaries are employed.

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. pharmgkb.orgnih.gov This interaction creates slightly different magnetic environments for the two enantiomers, leading to the splitting of their NMR signals. A common CSA used for amides is (S)-1,1'-bi-2-naphthol ((S)-BINOL), which can form hydrogen bonds and π-π stacking interactions with the analyte. pharmgkb.org

Chiral Lanthanide Shift Reagents (LSRs): These are paramagnetic lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), that act as Lewis acids. libretexts.orgresearchgate.net They coordinate to Lewis basic sites in the analyte, like the amide oxygen. In a chiral environment, the two enantiomers will coordinate differently, resulting in large, separated chemical shifts for their respective protons, allowing for the determination of enantiomeric purity by integrating the distinct signals. libretexts.org

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Theoretical Comparison

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in this compound. These two methods are complementary and can be used in conjunction with theoretical calculations, such as Density Functional Theory (DFT), to achieve a detailed vibrational assignment.

Key vibrational modes for this compound would include the amide C=O stretch, which is a very strong and characteristic band in the IR spectrum, and various C-H, C-N, and C=C stretching and bending modes from the aromatic and cyclopropyl groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|---|

| Amide (C=O) | Stretching | 1650 - 1680 | Strong/Medium |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Medium-Weak/Strong |

| Aliphatic (C-H) | Stretching (Benzyl, Cyclopropyl) | 2850 - 3000 | Medium/Medium |

| Amide (C-N) | Stretching | 1300 - 1400 | Medium/Medium |

| Aromatic (C=C) | In-ring Stretching | 1450 - 1600 | Medium-Strong/Strong |

DFT calculations can predict the vibrational frequencies and intensities of the molecule. Comparing the calculated spectrum with the experimental FTIR and Raman spectra helps to confirm the structural assignment and understand the vibrational character of different conformers. A redshift (lowering of wavenumber) in the C=O stretching frequency compared to a calculated gas-phase monomer can indicate intermolecular interactions in the solid state.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental formula of this compound. Furthermore, analysis of the fragmentation patterns provides corroborating evidence for the molecule's structure.

Ionization Techniques and Fragmentation Patterns

Different ionization techniques can be employed, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common.

Electron Ionization (EI): This "hard" ionization technique typically leads to extensive fragmentation. The molecular ion ([M]⁺•) may be observed, but key fragments would arise from cleavages at the bonds alpha to the nitrogen atom and the carbonyl group.

Electrospray Ionization (ESI): This "soft" ionization technique usually produces a prominent protonated molecule ([M+H]⁺), which is useful for confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments on this precursor ion can then be used to induce and analyze fragmentation.

The fragmentation of this compound would be expected to proceed through several key pathways:

Alpha-Cleavage: Loss of a benzyl radical to form an ion at [M-91]⁺ or formation of the stable tropylium (B1234903) cation at m/z 91.

Amide Bond Cleavage: Cleavage of the N-CO bond can lead to the formation of the cyclopropylcarbonyl cation or the [N-benzyl-N-phenyl]⁺ fragment.

Loss of Phenyl Group: Fragmentation can lead to the loss of the phenyl group attached to the nitrogen.

Rearrangements: Complex rearrangements, potentially involving the cyclopropane ring, can also occur.

Differentiation of Positional Isomersmst.edu

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or tandem MS (MS/MS), is a powerful technique for distinguishing between positional isomers. For example, if derivatives of this compound were synthesized with substituents at different positions on the phenyl ring (e.g., ortho-, meta-, or para-methyl), their mass spectra would likely show distinct differences.

While the parent ions would be isobaric (having the same mass), the collision-induced dissociation (CID) of the [M+H]⁺ ions would produce different relative abundances of fragment ions. mst.edu The position of the substituent influences the stability of the resulting fragment ions and can enable or disable specific fragmentation or rearrangement pathways. For instance, an ortho-substituent might participate in a cyclization reaction upon fragmentation, leading to a unique product ion that is absent in the spectra of the meta and para isomers. mst.edu By comparing the MS/MS spectra of the different isomers, unique fragmentation patterns can be identified, allowing for their unambiguous differentiation without the need for chromatographic separation. nih.gov

X-ray Crystallography for Solid-State Structural Determination

The determination of the crystal structure of this compound through single-crystal X-ray diffraction would provide precise atomic coordinates, bond lengths, and bond angles. This technique is the gold standard for elucidating the solid-state conformation of a molecule. Based on studies of related N-benzyl and N-phenyl amide compounds, it is anticipated that the molecule would adopt a conformation that minimizes steric hindrance between the bulky benzyl and phenyl substituents. The inherent strain of the cyclopropane ring would also significantly influence the geometry around the carboxamide linkage.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···π)

In the absence of a specific crystal structure for this compound, the nature of its crystal packing and intermolecular interactions can be inferred from studies on similar molecules. For instance, in the crystal structures of other N-benzyl derivatives, C-H···π interactions are a common feature, where a C-H bond from one molecule interacts with the electron-rich π-system of an aromatic ring on an adjacent molecule. Given the presence of two phenyl rings and a benzyl group in the target compound, it is highly probable that such interactions play a significant role in its crystal lattice.

The amide functionality, while lacking a traditional N-H donor for classical hydrogen bonding (as the nitrogen is tertiary), can still act as a hydrogen bond acceptor via its carbonyl oxygen. Weak C-H···O hydrogen bonds involving the aliphatic protons of the cyclopropyl or benzyl groups and the carbonyl oxygen are likely to be observed.

Absolute Configuration Assignment

This compound is a chiral molecule due to the stereogenic center at the carbon atom of the cyclopropane ring attached to the carbonyl group. X-ray crystallography is a powerful tool for determining the absolute configuration of a chiral compound, provided that a suitable single crystal of a single enantiomer can be obtained and the data is of sufficient quality.

The most common method for determining absolute configuration via X-ray diffraction is through the analysis of anomalous dispersion effects, often referred to as the Flack parameter. By collecting diffraction data using an X-ray wavelength that is close to an absorption edge of one of the atoms in the crystal (often a heavier atom, though it is possible with lighter atoms), small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can be detected. A Flack parameter close to zero for the correct enantiomer and close to one for the inverted structure would provide a high degree of confidence in the assignment of the absolute configuration.

Without an experimental crystallographic study, the absolute configuration of a synthesized sample of this compound remains unconfirmed by this definitive method.

Future Directions and Emerging Research Avenues for N Benzyl N Phenylcyclopropanecarboxamide

Development of Novel Therapeutic Lead Compounds (excluding clinical trials)

The development of novel therapeutic lead compounds from the N-benzyl-N-phenylcyclopropanecarboxamide scaffold is a promising area of research. The cyclopropane (B1198618) ring is a valuable structural motif in medicinal chemistry, often incorporated to enhance potency, improve metabolic stability, and fine-tune the conformational properties of a molecule. psu.eduacs.org The synthesis and evaluation of derivatives of the structurally related 1-phenylcyclopropane carboxamide have already indicated potential antiproliferative and anticancer activities, suggesting a plausible avenue for the subject compound.

Future efforts will likely focus on systematic modifications of the N-benzyl and N-phenyl rings to establish a comprehensive structure-activity relationship (SAR). The introduction of various substituents—such as electron-withdrawing or electron-donating groups, halogens, and heterocyclic moieties—onto these aromatic rings could significantly modulate the compound's biological activity. For instance, studies on N-benzyl sulfonamides have demonstrated that such modifications can lead to selective activity against various cancer cell lines. nih.gov A library of novel analogs could be synthesized and screened against a panel of biological targets to identify promising lead compounds for various disease indications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

For this compound, AI and ML algorithms can be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual analogs, thereby prioritizing the synthesis of compounds with favorable pharmacokinetic profiles. Furthermore, these technologies can accelerate the optimization of lead compounds by predicting their activity against specific biological targets, reducing the time and cost associated with traditional high-throughput screening. Recent advancements have seen the successful application of ML in predicting and optimizing the production of chemical compounds, a strategy that could be adapted for the synthesis of novel this compound derivatives.

Exploration of Polypharmacology and Multi-Target Ligand Design

The concept of polypharmacology, where a single drug molecule is designed to interact with multiple targets, is a burgeoning area of drug discovery. This approach is particularly relevant for complex diseases that involve multiple biological pathways. The structural complexity of this compound, with its distinct chemical moieties, makes it an intriguing candidate for the design of multi-target ligands.

Future research could explore the potential of this compound and its analogs to modulate multiple targets simultaneously. For example, by modifying the N-benzyl and N-phenyl groups, it may be possible to design derivatives that interact with a primary target while also engaging with secondary targets that could either enhance the therapeutic effect or mitigate potential side effects. Computational methods are becoming increasingly adept at predicting such off-target interactions, which will be instrumental in the rational design of polypharmacological agents based on the this compound scaffold.

Advanced Mechanistic Studies at the Molecular and Cellular Level

A deep understanding of the molecular and cellular mechanisms of action is crucial for the successful development of any therapeutic agent. For this compound, future research should focus on elucidating how it interacts with its biological targets at an atomic level. Mechanistic studies on donor-acceptor cyclopropanes have demonstrated the value of understanding reaction pathways to expand their synthetic utility. uwo.ca

Advanced techniques such as X-ray crystallography and cryo-electron microscopy could be employed to determine the three-dimensional structure of the compound bound to its target protein. Molecular dynamics simulations can provide insights into the dynamic nature of this interaction and help to identify key binding interactions. On a cellular level, a variety of assays can be utilized to probe the downstream signaling effects of the compound. For instance, if the target is a G-protein coupled receptor (GPCR), assays measuring second messenger levels (e.g., cAMP or calcium) or receptor-protein interactions (e.g., BRET or FRET) can be used to characterize its functional activity.

Conclusion

Summary of Key Research Contributions

While dedicated research on N-benzyl-N-phenylcyclopropanecarboxamide is not extensively documented in publicly available literature, its structural components belong to classes of molecules that have garnered significant scientific interest. The primary contributions in related fields center on the development of modulators for the endocannabinoid system, with a particular focus on the inhibition of Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov FAAH is the enzyme responsible for the breakdown of the endocannabinoid anandamide, and its inhibition is a therapeutic strategy for pain, inflammation, and various central nervous system disorders. researchgate.netdelveinsight.com

Research has successfully identified various N-benzyl amide derivatives as inhibitors of FAAH. medchemexpress.comapexbt.comabmole.com These findings suggest that the N-benzyl motif can be a crucial component for activity at this enzyme. For instance, naturally occurring N-benzyl amides have been evaluated for their FAAH inhibitory potential. nih.gov This line of inquiry has established a foundation for exploring synthetic analogues, such as this compound, as potential therapeutic agents. The analgesic and anticonvulsant properties of other novel N-benzyl amide hybrids have also been demonstrated in preclinical models, further underscoring the therapeutic promise of this chemical class. nih.gov The core research contribution, therefore, lies in the establishment of N-benzyl amides and cyclopropane-containing molecules as viable pharmacophores for targeting enzymes like FAAH, creating a strong rationale for the investigation of this compound.

Table 1: FAAH Inhibitory Activity of Structurally Related N-Benzyl Amides This table presents data for compounds structurally related to this compound to highlight the potential of the N-benzyl amide scaffold.

Persistent Challenges in the Field

The foremost challenge in the study of this compound is the significant lack of specific research and published data for this particular compound. This scarcity of information impedes a thorough understanding of its chemical properties, biological activity, and therapeutic potential.

Beyond this, several persistent challenges common to the development of related compounds can be anticipated:

Synthetic Complexity: The synthesis of molecules containing a cyclopropane (B1198618) ring can be challenging. nih.gov Processes for creating cyclopropanecarboxamides often require specific catalysts and conditions to achieve good yields, and work-up procedures can be complex. google.com Furthermore, the introduction of two different substituents on the amide nitrogen (an N-benzyl and an N-phenyl group) adds a layer of synthetic difficulty that requires carefully planned routes.

Achieving Selectivity: A major hurdle in the development of FAAH inhibitors is ensuring high selectivity for FAAH over other serine hydrolases and biological targets. nih.govdelveinsight.com Off-target activity has been a significant factor in the failure of some FAAH inhibitors in clinical trials, highlighting the critical need for highly selective compounds to ensure a favorable safety profile. nih.gov

Pharmacokinetic Profile: Developing small molecules with optimal pharmacokinetic properties remains a universal challenge in drug discovery. For a compound like this compound, particularly if targeted towards central nervous system disorders, achieving adequate solubility, metabolic stability, and the ability to cross the blood-brain barrier would be critical milestones.

Outlook for this compound Research

The future for this compound research appears promising, contingent on overcoming the current lack of dedicated investigation. The primary path forward involves its synthesis and evaluation as a modulator of the endocannabinoid system.

The most immediate and logical direction is to investigate its potential as a Fatty Acid Amide Hydrolase (FAAH) inhibitor . nih.govdelveinsight.com Given that structurally related N-benzyl amides exhibit FAAH inhibitory activity, it is plausible that this compound could also function as an inhibitor. apexbt.comabmole.com If proven effective and selective, it could emerge as a lead compound for developing novel therapeutics for pain, anxiety, and inflammatory conditions. researchgate.netnih.gov

A crucial aspect of future research will be comprehensive Structure-Activity Relationship (SAR) studies . By systematically modifying the N-benzyl, N-phenyl, and cyclopropane moieties, researchers can elucidate the structural requirements for optimal potency, selectivity, and drug-like properties. nih.gov For example, studies on other N-benzyl derivatives have shown that substitutions on the benzyl (B1604629) ring can dramatically influence biological activity. nih.gov

Furthermore, considering the broad biological activities associated with the N-benzyl amide scaffold, research should not be limited to FAAH. Future studies could explore other potential therapeutic applications, such as anticancer or anticonvulsant activities, where related structures have shown promise. nih.govmdpi.comdaneshyari.com

Table 2: Potential Future Research Directions

Q & A

Q. Q1. What are the recommended synthetic routes for N-benzyl-N-phenylcyclopropanecarboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclopropanation followed by amide coupling. For example:

Cyclopropane Ring Formation : Use [2+1] cycloaddition with dichlorocarbene or transition-metal-catalyzed methods to generate the cyclopropane core.

Amide Bond Formation : Coupling cyclopropanecarboxylic acid derivatives (e.g., acyl chlorides) with N-benzyl-N-phenylamine via Schotten-Baumann or EDC/HOBt-mediated reactions.

Q. Critical Factors :

- Temperature : Higher temperatures (>80°C) accelerate cyclopropanation but may lead to ring-opening byproducts.

- Solvent : Polar aprotic solvents (DMF, THF) improve amide coupling efficiency.

- Catalysts : Pd(OAc)₂ enhances regioselectivity in cyclopropane synthesis .

Q. Q2. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a multi-spectroscopic approach:

NMR : Confirm cyclopropane protons (δ 0.8–1.5 ppm in -NMR) and amide carbonyl (δ 165–170 ppm in -NMR).